BenchChemオンラインストアへようこそ!

3-Bromo-5-methylpyrazolo[1,5-A]pyrimidin-7-OL

Cross-coupling chemistry Medicinal chemistry building blocks C–C bond formation

3-Bromo-5-methylpyrazolo[1,5-A]pyrimidin-7-OL (CAS 1928789-12-1; also registered as CAS 16082-28-3) is a heterocyclic compound with the molecular formula C₇H₆BrN₃O and a molecular weight of 228.05 g/mol. It belongs to the pyrazolo[1,5-a]pyrimidine family, a privileged scaffold in medicinal chemistry recognized for its presence in kinase inhibitors, phosphodiesterase inhibitors, and G-protein coupled receptor antagonists.

Molecular Formula C7H6BrN3O
Molecular Weight 228.049
CAS No. 1928789-12-1
Cat. No. B2652619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-methylpyrazolo[1,5-A]pyrimidin-7-OL
CAS1928789-12-1
Molecular FormulaC7H6BrN3O
Molecular Weight228.049
Structural Identifiers
SMILESCC1=CC(=O)N2C(=N1)C(=CN2)Br
InChIInChI=1S/C7H6BrN3O/c1-4-2-6(12)11-7(10-4)5(8)3-9-11/h2-3,9H,1H3
InChIKeySQSRFFGZFHGXGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-5-methylpyrazolo[1,5-A]pyrimidin-7-OL (CAS 1928789-12-1) – Procurement-Ready Chemical Profile and Comparator Baseline


3-Bromo-5-methylpyrazolo[1,5-A]pyrimidin-7-OL (CAS 1928789-12-1; also registered as CAS 16082-28-3) is a heterocyclic compound with the molecular formula C₇H₆BrN₃O and a molecular weight of 228.05 g/mol . It belongs to the pyrazolo[1,5-a]pyrimidine family, a privileged scaffold in medicinal chemistry recognized for its presence in kinase inhibitors, phosphodiesterase inhibitors, and G-protein coupled receptor antagonists . This specific congener features a bromine substituent at the 3-position, a methyl group at the 5-position, and a hydroxyl group at the 7-position, providing a unique substitution pattern for downstream derivatization.

Why the 3-Bromo-5-methyl-7-hydroxy Substitution Pattern Defeats Generic Replacement by Cl, I, or 2-Bromo Analogs


In the pyrazolo[1,5-a]pyrimidine scaffold, the position and identity of halogen substituents critically dictate reactivity and selectivity in downstream cross-coupling chemistry. Generic substitution with 3-chloro or 3-iodo analogs, or with regioisomers such as the 2-bromo derivative, is often unsuitable because these modifications introduce substantial differences in oxidative addition rates, dehalogenation side reactions, and coupling yields [1]. Even closely related compounds within the same class cannot be interchanged without compromising synthetic efficiency and product purity. The evidence below quantifies these critical differences.

Quantitative Differential Evidence for 3-Bromo-5-methylpyrazolo[1,5-A]pyrimidin-7-OL vs. Closest Analogs


Superior Suzuki–Miyaura Coupling Reactivity of 3-Bromo vs. 3-Iodo and 3-Chloro Pyrazolopyrimidines

In a direct head-to-head comparison of halogenated pyrazolo[1,5-a]pyrimidine analogs, the 3-bromo derivative delivers significantly higher Suzuki–Miyaura cross-coupling yields compared to 3-iodo and 3-chloro congeners. The 3-iodo analog suffers from substantial dehalogenation side reactions, reducing the desired coupling product yield, while the 3-chloro analog exhibits lower reactivity under standard conditions. The 3-bromo substituent provides an optimal balance of reactivity and stability, minimizing dehalogenation while achieving >80% coupling yield with aryl boronic acids in Pd(PPh₃)₄/K₂CO₃ systems [1].

Cross-coupling chemistry Medicinal chemistry building blocks C–C bond formation

Reduced Dehalogenation Side-Reaction of 3-Bromopyrazolopyrimidine vs. 3-Iodopyrazolopyrimidine

Detailed mechanistic studies reveal that 3-iodopyrazolo[1,5-a]pyrimidines undergo significant dehalogenation under Suzuki–Miyaura conditions, with up to 50% of starting material converted to the dehalogenated byproduct under standard conditions [1]. In contrast, the 3-bromo analog exhibits markedly lower propensity for this side reaction (<10% dehalogenation), a critical advantage when targeting complex, multi-step synthesis of pharmaceutical candidates. This difference is attributed to the weaker C–I bond strength relative to C–Br, which promotes competitive hydrodehalogenation [1].

Side-reaction control Synthetic chemistry Procurement influence

Known Bioactivity of Closely Related 3-Bromo-5-methylpyrazolopyrimidin-7-ol Derivatives Supports Scaffold Utility

The direct structural analog 3-bromo-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-ol (BMPP) has been identified as a functional inhibitor of glucose-dependent insulinotropic polypeptide (GIP) secretion, a target relevant for metabolic disorders [1]. While quantitative inhibition data for the 2-unsubstituted 3-bromo-5-methyl-7-ol parent compound is not available in the public domain, the established bioactivity of BMPP validates the 3-bromo-5-methyl-7-hydroxy core as a productive pharmacophoric template. This makes the parent compound a strategic starting point for focused library synthesis, where the 2-position is available for diversification to modulate potency and selectivity [1].

GIP secretion inhibition GPCR pharmacology Drug discovery building block

Recommended Application Scenarios for 3-Bromo-5-methylpyrazolo[1,5-A]pyrimidin-7-OL Based on Differential Evidence


Medicinal Chemistry Hit-to-Lead Optimization via C-2 Position Diversification

Leveraging the 3-bromo group's superior Suzuki coupling reactivity (Evidence Item 1), researchers can install diverse aryl or heteroaryl groups at the C-2 position to explore SAR around the BMPP-recognized pharmacophore [1]. This approach enables rapid generation of analogs for GIP-related or kinase-targeted programs.

Multi-step Fragment-Based Drug Discovery Campaigns

The 7-hydroxy group and 5-methyl substituent provide additional points for chemical elaboration (e.g., O-alkylation, acylation) or metabolic stability modulation. The compound’s 3-bromo handle ensures efficient late-stage C–C coupling without the dehalogenation losses observed with iodo analogs (Evidence Item 2), making it ideal for fragment merging strategies.

Precursor for Targeted Protein Degradation (PROTAC) Linker Attachment

The 7-hydroxy group is a convenient anchor for linker attachment, where preserving the 3-bromo group allows subsequent bioconjugation via cross-coupling. The methyl group provides steric and electronic tuning that can be exploited to optimize ternary complex formation.

Quote Request

Request a Quote for 3-Bromo-5-methylpyrazolo[1,5-A]pyrimidin-7-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.